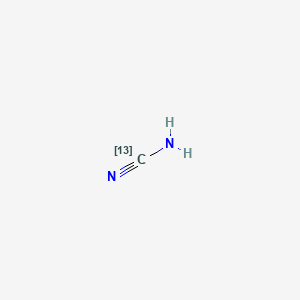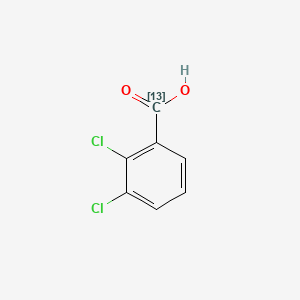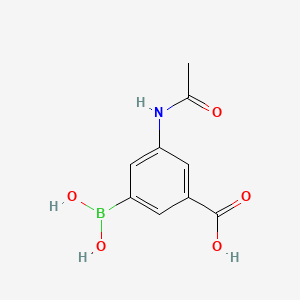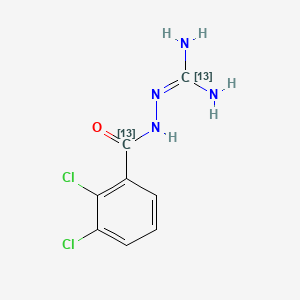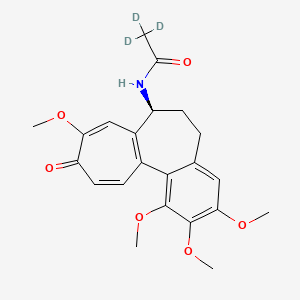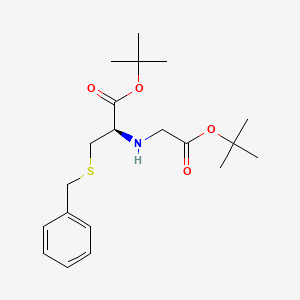
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is a complex organic compound that features a combination of benzylsulfanyl and tert-butoxycarbonylmethyl-amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Introduction of the tert-Butoxycarbonylmethyl Group: The benzylsulfanyl intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to introduce the tert-butoxycarbonylmethyl group.
Formation of the Propionic Acid Derivative: The resulting compound is further reacted with 2-bromo-propionic acid tert-butyl ester under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted benzyl groups.
Wissenschaftliche Forschungsanwendungen
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tert-butoxycarbonylmethyl-amino group may also interact with amino acid residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester
- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-butyric acid tert-butyl ester
- 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid ethyl ester
Uniqueness
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from similar compounds with different ester or amino acid derivatives.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNYTEAMBHKWNF-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652472 |
Source


|
| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331889-60-1 |
Source


|
| Record name | tert-Butyl S-benzyl-N-(2-tert-butoxy-2-oxoethyl)-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)


